N-(3-Chloro-2-methylphenyl)-2-((5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
Molecular Formula |
C23H18Cl2N4OS |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H18Cl2N4OS/c1-15-18(24)12-7-13-20(15)26-21(30)14-31-23-28-27-22(17-10-5-6-11-19(17)25)29(23)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,26,30) |
InChI Key |
ZUISDYYMEKDLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Biological Activity
N-(3-Chloro-2-methylphenyl)-2-((5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
The molecular formula of the compound is with a molecular weight of approximately 466.39 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study conducted on derivatives of triazole reported moderate to high cytotoxicity against colon carcinoma cell lines (HCT116), indicating that structural modifications can enhance their activity .
Table 1: Cytotoxic Activity Against HCT116 Cell Line
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Triazole Derivative 1 | 18.17 | |
| Triazole Derivative 2 | 30.14 | |
| N-(3-Chloro-2-methylphenyl)-... | TBD | Current Study |
Antifungal Activity
The triazole moiety is also associated with antifungal properties. Triazole derivatives have been shown to inhibit ergosterol synthesis in fungal cells, making them effective against various fungal infections. The specific activity of this compound against specific fungal strains remains to be fully characterized but aligns with the known activities of similar compounds .
The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways relevant to cancer cell proliferation and fungal growth. For example, the inhibition of topoisomerases and interference with DNA synthesis are common mechanisms attributed to the anticancer activity of triazoles .
Case Studies
- Study on Anticancer Effects : In a study evaluating various triazole derivatives for their anticancer activities, it was found that modifications in the side chains significantly influenced their potency against cancer cell lines. The presence of electron-withdrawing groups such as chlorine enhanced cytotoxicity .
- Antifungal Evaluation : A comparative study on several triazole compounds demonstrated that those with substituted phenyl groups exhibited higher antifungal activity compared to unsubstituted analogs, suggesting that the structural features play a crucial role in their biological efficacy .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that are being explored in current research:
Antimicrobial Activity
Research indicates that compounds with similar structures to N-(3-Chloro-2-methylphenyl)-2-((5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide show significant antimicrobial properties. A study demonstrated that derivatives containing the triazole ring exhibited efficacy against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10 to 50 µg/mL, suggesting strong antibacterial activity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through in vitro and in vivo studies. It has been suggested that the triazole moiety contributes to its ability to inhibit inflammatory pathways. For example, studies have shown that related compounds can effectively reduce levels of inflammatory markers in animal models .
Anticancer Properties
Cytotoxicity assays have been performed to assess the anticancer potential of this compound. Results indicate that certain derivatives induce apoptosis in various cancer cell lines. The presence of specific functional groups enhances the compound's ability to target cancer cells effectively .
Case Study 1: Antimicrobial Efficacy
A recent study published in Heterocycles synthesized several triazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally similar to this compound exhibited potent antibacterial activity with MIC values comparable to established antibiotics .
Case Study 2: Anti-inflammatory Activity
In another study focusing on triazole derivatives, researchers found significant reductions in inflammatory responses in vivo. These findings support the hypothesis that this compound could be effective in managing inflammatory diseases by modulating immune responses .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether group (-S-) demonstrates nucleophilic displacement under alkaline conditions. Reactions occur at the sulfur atom with electrophilic agents such as alkyl halides:
| Reactant | Product Formed | Reaction Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide | Methylated thioether derivative | KOH/EtOH, 60°C, 4 hr | 68–72 | |
| Benzyl chloride | Benzylsulfanyl analog | NaH/DMF, RT, 12 hr | 55–60 |
This reactivity enables structural diversification for pharmacological optimization.
Oxidation Reactions
The sulfur atom undergoes oxidation to sulfoxide or sulfone states using controlled oxidizing agents:
| Oxidizing Agent | Product | Conditions | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | Acetic acid, 40°C, 2 hr | >90% | |
| m-CPBA | Sulfone | DCM, 0°C → RT, 6 hr | 78–82% |
Oxidation products show altered solubility and bioavailability profiles.
Acylation and Alkylation
The acetamide moiety participates in acylation/alkylation reactions to modify the N-terminal substituent:
-
Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives (yield: 65–70%).
-
Alkylation : Treatment with ethyl bromoacetate yields ethoxycarbonylmethyl analogs (yield: 58–63%).
These modifications enhance metabolic stability in preclinical studies.
Cycloaddition Reactions
The triazole ring engages in [3+2] cycloadditions with nitrile oxides, forming fused heterocyclic systems. For example:
| Reagent | Product | Conditions | Application | Source |
|---|---|---|---|---|
| Benzonitrile oxide | Triazolo-isoxazoline hybrid | Toluene, reflux, 8 hr | Antibacterial leads |
Such reactions expand structural complexity for targeted bioactivity .
Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling modifies the phenyl substituents:
| Boronic Acid | Product | Catalyst System | Yield (%) | Source |
|---|---|---|---|---|
| 4-Fluorophenylboronic acid | 4-Fluoroaryl derivative | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 70–75 |
This strategy introduces electron-withdrawing/donating groups to modulate electronic properties.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Outcome | Source |
|---|---|---|---|
| 6M HCl, reflux | Carboxylic acid derivative | Enhanced polarity | |
| NaOH/EtOH, 60°C | Ammonium salt | Improved aqueous solubility |
Hydrolysis products serve as intermediates for further derivatization.
Photochemical Reactions
UV irradiation induces C-S bond cleavage in the thioether group, generating thiyl radicals that dimerize or react with trapping agents. This property is critical for stability assessments during storage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Below is a comparison with key analogs:
Table 1: Structural Comparison of Selected 1,2,4-Triazole Acetamide Derivatives
Key Observations:
Chlorine Substitution : The target compound and its analogs (e.g., ) utilize chlorine atoms to modulate electronic properties and improve binding to hydrophobic pockets in biological targets.
Heterocyclic Modifications : Replacing phenyl with pyridinyl (as in VUAA1 ) or thiophene () alters solubility and interaction modes.
Crystallographic Behavior : Compounds like form hydrogen-bonded networks (e.g., N–H···N and C–H···O interactions), which influence their solid-state stability and formulation.
Preparation Methods
Formation of 5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Step 1: Preparation of 2-Chlorobenzohydrazide
2-Chlorobenzoic acid is treated with excess hydrazine hydrate in ethanol under reflux to yield 2-chlorobenzohydrazide.
Step 2: Cyclization with Phenyl Isocyanate
The hydrazide reacts with phenyl isocyanate in dry tetrahydrofuran (THF) to form a semicarbazide intermediate, which undergoes base-mediated cyclization. Using 10% NaOH at 80°C for 6 hours yields 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
Key Data
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Characterization | : δ 7.45–7.89 (m, 9H, Ar–H), 3.21 (s, 1H, S–H) |
Synthesis of 2-Chloro-N-(3-Chloro-2-methylphenyl)acetamide
This intermediate is prepared via nucleophilic acyl substitution.
Step 1: Reaction of 3-Chloro-2-methylaniline with Chloroacetyl Chloride
3-Chloro-2-methylaniline is dissolved in dichloromethane (DCM) and cooled to 0°C. Chloroacetyl chloride is added dropwise, followed by triethylamine (TEA) as a base. The mixture is stirred for 4 hours at room temperature.
Key Data
| Parameter | Value |
|---|---|
| Yield | 90–94% |
| Melting Point | 112–114°C |
Thioether Formation via Nucleophilic Substitution
The triazole-thiol is coupled with 2-chloro-N-(3-chloro-2-methylphenyl)acetamide under basic conditions.
Step 1: Reaction Optimization
CsCO in dimethyl sulfoxide (DMSO) at 60°C for 12 hours provides optimal results, achieving >95% conversion. The thiolate anion attacks the chloroacetamide, displacing chloride.
Key Data
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Base | CsCO (2 equiv) |
| Temperature | 60°C |
| Yield | 82–88% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from ethanol.
Spectroscopic Data
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 120°C, 20 min) reduces reaction time for triazole formation, yielding 89% product.
One-Pot Synthesis
Combining triazole-thiol synthesis and thioether coupling in a single pot using DMF as a solvent achieves 76% yield but requires stringent stoichiometric control.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Oxidation of triazole-thiol | Use inert atmosphere (N) |
| Low regioselectivity in triazole | Employ bulky bases (e.g., DBU) |
| Hydrolysis of chloroacetamide | Control reaction pH (6.5–7.5) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what experimental conditions are critical for reproducibility?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and condensation reactions. For example, intermediates like 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol are reacted with chloroacetamide derivatives under reflux conditions using triethylamine as a base in solvents like dioxane or dichloromethane. Reaction monitoring via TLC and purification through recrystallization (e.g., using ethanol-DMF mixtures) ensures product integrity .
- Critical Conditions : Temperature control (20–25°C during chloroacetyl chloride addition), stoichiometric ratios (e.g., 1:1 molar ratio of amine to chloroacetyl chloride), and inert atmospheres to prevent side reactions.
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Multi-technique validation is essential:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone.
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S-H/N-H stretches).
- LC-MS : Verifies molecular weight and purity (>95%).
- X-ray Crystallography : Resolves 3D conformation and crystallographic packing (e.g., torsional angles between triazole and phenyl rings) .
Q. What preliminary biological screening approaches are recommended?
- Methodological Answer : Start with in silico prediction tools like the PASS program to identify potential targets (e.g., kinase inhibition or antimicrobial activity). Follow with in vitro assays (e.g., MIC tests for antimicrobial activity or MTT assays for cytotoxicity). Dose-response curves (IC50/EC50) and positive controls (e.g., ciprofloxacin for antibacterial studies) are critical for validation .
Advanced Research Questions
Q. How can computational methods predict and optimize the compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Focus on binding affinity (ΔG) and hydrogen-bonding patterns with active sites.
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants to predict activity cliffs.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. How to resolve contradictions in spectral data during structural characterization?
- Methodological Answer :
- Repetition : Re-run NMR/IR under standardized conditions (e.g., deuterated solvents, dry samples).
- Complementary Techniques : Use HSQC/HMBC NMR to resolve overlapping signals or LC-HRMS for exact mass confirmation.
- Comparative Analysis : Cross-reference with published data for analogous triazole-acetamide derivatives (e.g., chemical shifts in ) .
Q. What strategies improve synthetic yield and selectivity?
- Methodological Answer :
- Catalyst Screening : Test bases like DBU or DIPEA to enhance nucleophilic thiol reactivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 4 h to 30 min) while maintaining >80% yield .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 2-chlorophenyl group with 3-fluorophenyl or pyridyl moieties to modulate lipophilicity.
- Side-Chain Variation : Introduce sulfone or phosphonate groups at the acetamide chain to enhance water solubility.
- Crystallographic Insights : Use torsional angle data (e.g., 61.8° dihedral angle in ) to guide steric modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
